molecular formula C14H16N2S B6612922 1-Isopropyl-3-(naphthalen-1-yl)thiourea CAS No. 200123-04-2

1-Isopropyl-3-(naphthalen-1-yl)thiourea

Cat. No.: B6612922
CAS No.: 200123-04-2
M. Wt: 244.36 g/mol
InChI Key: GGZCNPBFWWAIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(naphthalen-1-yl)thiourea is a chemical compound with the molecular formula C14H16N2S and a molecular weight of 244.36 g/mol . It is a thiourea derivative, characterized by the presence of an isopropyl group and a naphthalene ring attached to the thiourea moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

1-Isopropyl-3-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. It may also interact with cellular membranes and other biomolecules, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-3-(naphthalen-1-yl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-naphthalen-1-yl-3-propan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-10(2)15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZCNPBFWWAIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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